molecular formula C18H21ClN4O2S B13367116 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B13367116
M. Wt: 392.9 g/mol
InChI Key: SUICIPRSRSSGPP-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

Molecular Formula

C18H21ClN4O2S

Molecular Weight

392.9 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H21ClN4O2S/c1-18(2,3)16-21-22-17(26-16)20-15(25)12-8-14(24)23(10-12)9-11-6-4-5-7-13(11)19/h4-7,12H,8-10H2,1-3H3,(H,20,22,25)

InChI Key

SUICIPRSRSSGPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Common reagents used in the synthesis may include tert-butylamine, chlorobenzyl chloride, and various coupling agents. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the chlorobenzyl moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary but often involve specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide include other thiadiazole derivatives with different substituents. Examples may include:

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide

Uniqueness

The uniqueness of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinecarboxamide lies in its specific substituents, which may confer unique biological activities or chemical properties compared to other similar compounds

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